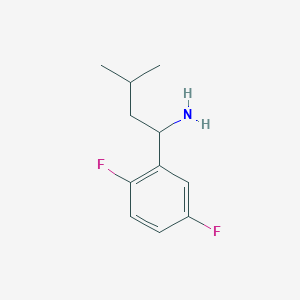

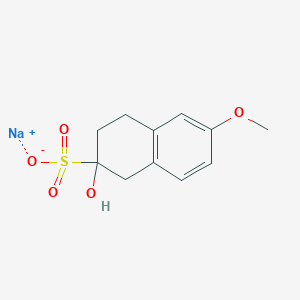

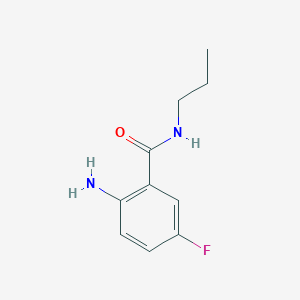

![molecular formula C17H15N3O3 B1386859 4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid CAS No. 1173056-37-5](/img/structure/B1386859.png)

4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid

Descripción general

Descripción

“4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid” is a compound that contains a 1,3,4-oxadiazole ring, which is an important class of heterocyclic scaffold. This serves as the main core in a wide range of therapeutics which includes, but not limited to, antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, anti-HIV agents, etc .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule. The NMR spectrum can provide detailed information about the carbon and hydrogen atoms in the molecule and their connectivity .

Chemical Reactions Analysis

The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners . The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus. The IR spectrum can provide information about the functional groups present in the molecule. The NMR spectrum can provide detailed information about the carbon and hydrogen atoms in the molecule and their connectivity .

Aplicaciones Científicas De Investigación

Anticancer Research

This compound has been evaluated for its potential anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes, has been utilized to determine the viability of cancer cells in the presence of this compound . This suggests its application in developing treatments that target cancer cell metabolism.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole, such as the one , have been screened for antimicrobial activity using serial tube dilution procedures . This highlights its potential use in creating new antibiotics or antiseptics.

Chemical Library Inclusion

As a unique chemical entity, this compound is included in chemical libraries used for high-throughput screening, which is a method for discovering new drugs that act on various biological targets .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with key proteins or enzymes in these pathogens, disrupting their normal function.

Mode of Action

Based on the known properties of similar compounds, it can be inferred that it likely interacts with its targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor .

Biochemical Pathways

Given its potential anti-infective properties, it may interfere with essential biochemical pathways in pathogens, leading to their inhibition or death .

Result of Action

Based on the anti-infective properties of similar compounds, it can be inferred that it likely leads to the inhibition or death of pathogens .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of this compound could include further exploration of its therapeutic potential, particularly in the field of cancer treatment . Additionally, further studies could be conducted to explore its other potential uses and to develop more efficient synthesis methods .

Propiedades

IUPAC Name |

4-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10(2)15-19-20-16(23-15)13-7-8-18-14(9-13)11-3-5-12(6-4-11)17(21)22/h3-10H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBZMSJRQNKWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC(=NC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

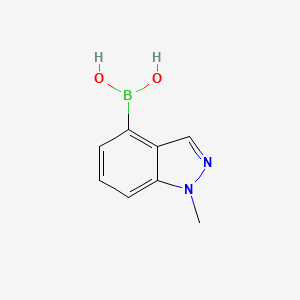

![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)

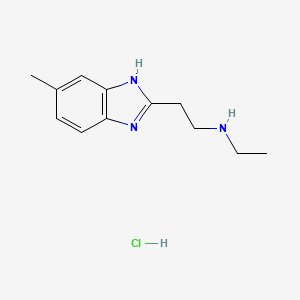

![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)

![2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B1386788.png)

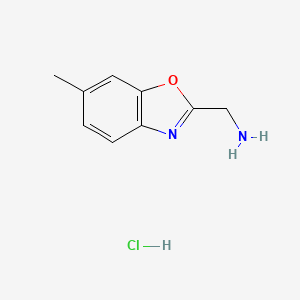

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)